5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a chloro group at the 5-position, a methoxyphenyl group at the 2-position, and a carbaldehyde group at the 3-position of the indole ring system. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The specific steps may include:
Formation of the phenylhydrazine derivative from 3-methoxybenzaldehyde.
Cyclization under acidic conditions to form the indole core.
Introduction of the chloro group at the 5-position through halogenation reactions.
Introduction of the carbaldehyde group at the 3-position through formylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-ol (alcohol) or 5-Chloro-2-(3-methoxyphenyl)-1H-indole-3-amine (amine).
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: Indole derivatives, including this compound, have been studied for their biological activities. They exhibit various properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound's derivatives are explored for their potential therapeutic applications. They may be used in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
5-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the carbaldehyde group.
2-(3-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the chloro group.
5-Chloro-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group.
Uniqueness: The presence of both the chloro and methoxyphenyl groups in this compound provides unique chemical and biological properties compared to its similar counterparts. These groups influence the compound's reactivity, solubility, and biological activity, making it distinct in its applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-4-2-3-10(7-12)16-14(9-19)13-8-11(17)5-6-15(13)18-16/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENRVPSKWKZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.